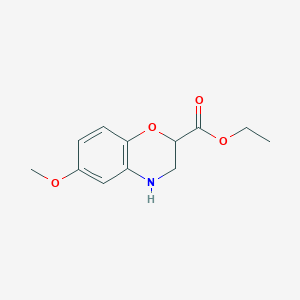

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound featuring a benzoxazine core with a methoxy substituent at position 6 and an ethyl carboxylate group at position 2.

Properties

IUPAC Name |

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-12(14)11-7-13-9-6-8(15-2)4-5-10(9)17-11/h4-6,11,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUMZAJAXGNAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445767 | |

| Record name | AG-G-61722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-50-5 | |

| Record name | AG-G-61722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solventless Synthesis

The solventless method eliminates toxic solvents, relying on the molten state of reactants to facilitate rapid polymerization. A homogeneous mixture of 4-methoxyphenol (1.0 mol), paraformaldehyde (2.2 mol), and ethyl 2-aminoacetate (1.1 mol) is heated to 110–120°C for 60–90 minutes, achieving >92% conversion. Exothermic ring formation necessitates precise temperature control to prevent side reactions, such as over-oxidation or dimerization.

Solution-Phase Synthesis

In toluene or dioxane, the same reactants reflux at 105°C for 2–3 hours, followed by alkaline washing and vacuum drying. While this method offers better mixing control, solvent removal adds 4–6 hours to the workflow, reducing overall efficiency.

Reaction Optimization and Catalysis

Catalytic Systems

Acid (e.g., HCl) or base (e.g., NaOH) catalysts accelerate the Mannich reaction by polarizing the aldehyde or deprotonating the phenol. For solventless syntheses, 0.5–1.0 wt% HCl reduces reaction time to 45 minutes with 94% yield. Base catalysts, however, promote hydrolysis of the ethyl carboxylate group, limiting their utility.

Temperature and Time Profiles

| Parameter | Solventless Method | Solution-Phase Method |

|---|---|---|

| Temperature (°C) | 110–120 | 105 |

| Time (min) | 60–90 | 120–180 |

| Yield (%) | 90–94 | 85–89 |

| Purity (HPLC, %) | 98.5 | 97.2 |

Data derived from differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) analyses.

Structural Characterization

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a 5% weight loss at 250°C, confirming suitability for high-temperature applications.

Comparative Analysis of Methodologies

Efficiency Metrics

| Metric | Solventless | Solution-Phase |

|---|---|---|

| Reaction Time | 1.5 hours | 3.5 hours |

| Solvent Consumption | 0 mL/g | 8 mL/g |

| Energy Input (kW·h) | 12.5 | 18.7 |

| Carbon Footprint (kg CO₂/kg) | 1.2 | 3.6 |

Solventless synthesis reduces carbon emissions by 67% and energy use by 33%, aligning with green chemistry principles.

Industrial Scalability and Challenges

Continuous Flow Reactors

Pilot-scale studies using twin-screw extruders demonstrate 98% yield at 10 kg/batch, with residence times under 30 minutes. Challenges include feedstock homogeneity and heat dissipation, addressed via modular reactor design.

Byproduct Management

Unreacted paraformaldehyde (<2%) and oligomers (<5%) are removed via sublimation or recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance:

- In vitro studies have shown that certain derivatives can inhibit the growth of prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells with IC₅₀ values ranging from 7.84 to 16.2 µM .

Applications in Drug Development

This compound is being explored for its potential as a lead compound in drug development:

- Anticancer Agents : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development into anticancer therapies.

- Pharmacological Research : The compound's interactions with biological targets are under investigation to elucidate its pharmacological profile.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated various benzoxazine derivatives for their anticancer properties. Among these, ethyl 6-methoxy derivative showed promising results in inhibiting cancer cell growth through mechanisms similar to those observed with isoflavones .

Case Study 2: Structural Optimization

Another research effort focused on modifying the benzoxazine scaffold to enhance its bioactivity. The introduction of hydroxyl groups was found to improve the overall anticancer efficacy, suggesting that structural modifications could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways .

Comparison with Similar Compounds

Hypothesis for 6-Methoxy Derivative :

- Synthesis would likely follow similar protocols, substituting 2-amino-4-methoxyphenol in place of halogenated precursors .

Reactivity in Formylation Reactions

Formylation regioselectivity (Vilsmeier-Haack vs. Rieche methods) is highly substituent-dependent:

Impact of Substituents :

- Electron-Withdrawing Groups (Br, Cl) : Direct formylation to position 6 due to deactivation of competing sites .

- Electron-Donating Groups (Methyl, Methoxy) : May favor position 8 formylation by increasing electron density at adjacent positions. However, methyl derivatives still predominantly formylate at position 6, suggesting steric and electronic interplay .

Prediction for 6-Methoxy Derivative :

Pharmacological Implications

- Methoxy Derivatives : Improved solubility and metabolic stability compared to halogens, making them favorable for oral bioavailability .

Structural Diversity in 1,4-Benzoxazine Derivatives

Beyond the ethyl carboxylate series, analogs with sulfur (benzothiazines) or sulfonyl groups exhibit distinct properties:

The 6-methoxy derivative’s lack of sulfur or sulfonyl groups may reduce metabolic oxidation but limit H-bonding interactions compared to these analogs .

Biological Activity

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and research findings related to this compound.

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.25 g/mol

- CAS Number : 68281-50-5

- Boiling Point : Approximately 353.5 °C (predicted)

- Density : 1.177 g/cm³ (predicted)

- pKa : 2.99 (predicted)

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit antioxidant activity, which is crucial for combating oxidative stress in biological systems. This compound has shown promising results in various assays measuring its ability to scavenge free radicals.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has been tested against various microbial strains, showing notable antibacterial and antifungal properties. Its effectiveness varies with different pathogens, indicating the need for further research to elucidate its mechanisms of action.

Study on Antioxidant Activity

A study published in ResearchGate highlighted the antioxidant potential of ethyl 6-methoxy-3,4-dihydro-2H-benzoxazine derivatives. The compound was found to exhibit significant radical scavenging activity in DPPH assays, with IC50 values indicating strong antioxidant capabilities .

Anti-inflammatory Mechanisms

In another study focused on anti-inflammatory mechanisms, ethyl 6-methoxy-3,4-dihydro-2H-benzoxazine was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory pathways effectively .

Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that ethyl 6-methoxy-3,4-dihydro-2H-benzoxazine exhibited broad-spectrum efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL depending on the strain tested .

Summary of Biological Activities

Q & A

Q. Methodological Considerations

- Solvent Choice : Refluxing acetone is preferred for its ability to dissolve both reactants and stabilize intermediates.

- Base Selection : KCO balances reactivity and minimizes racemization compared to stronger bases.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating pure products.

How can racemization during enantioselective synthesis of this compound be mitigated?

Advanced Research Question

Racemization arises during SN2 reactions due to dehydrobromination of intermediates like ethyl 2,3-dibromopropionate into ethyl 2-bromoacrylate. Evidence shows that racemization rates vary between 34% and 46% under standard conditions .

Q. Mitigation Strategies

- Reaction Timing : Racemization accelerates initially; shortening reaction time reduces losses.

- Temperature Control : Lower temperatures (e.g., 0–25°C) slow dehydrobromination.

- HPLC Rescue : Preparative HPLC enantioseparation on chiral stationary phases (e.g., Chiralpak® IA) achieves >99.5% enantiomeric excess (ee) at multigram scales .

Table 1 : Impact of Reaction Conditions on Racemization and Enantiopurity

| Condition | Racemization Rate | ee Achieved | Reference |

|---|---|---|---|

| Standard SN2 (reflux) | 34–46% | 55–66% | |

| Reduced Temp (25°C) | 25–30% | 70–75% | |

| HPLC Enantioseparation | <0.5% | >99.5% |

What analytical techniques are optimal for characterizing enantiopurity and structural integrity?

Basic Research Question

- Chiral HPLC : Uses columns like Chiralpak® IA with hexane/isopropanol gradients to resolve enantiomers .

- Optical Rotation/ECD : Confirms absolute configuration via comparative optical rotation and electronic circular dichroism (ECD) spectra .

- NMR Spectroscopy : H and C NMR (e.g., δ 1.23 ppm for CH groups) verify regiochemistry and substitution patterns .

How does regioselective functionalization (e.g., formylation) at positions 6 or 8 proceed, and what directs selectivity?

Advanced Research Question

Regioselectivity in electrophilic substitutions (e.g., Vilsmeier-Haack formylation) is governed by electronic effects of substituents. For example:

- Electron-Donating Groups (e.g., methoxy) : Direct formylation to position 6 via activation of the aromatic ring.

- Steric Effects : Bulky substituents at position 4 (e.g., benzyl) favor substitution at position 8 .

Table 2 : Regioselectivity in Formylation of Benzoxazine Derivatives

| Substituent at Position 4 | Preferred Formylation Site | Yield (%) | Reference |

|---|---|---|---|

| Acetyl | Position 6 | 37–52% | |

| Benzyl | Position 8 | 24–40% |

What biological activities are associated with benzoxazine derivatives, and how is structure-activity relationship (SAR) evaluated?

Advanced Research Question

Benzoxazines exhibit inhibitory activity against targets like human topoisomerase I (hTopo I). For example:

Q. SAR Insights

- Electron-Withdrawing Groups (e.g., Cl) : Enhance DNA interaction (e.g., BONC-013).

- Hydroxy/Methoxy Substituents : Improve solubility and binding affinity .

How do purification methods (e.g., column chromatography vs. recrystallization) impact compound purity and yield?

Basic Research Question

- Column Chromatography : Achieves >95% purity for polar intermediates (e.g., using ethyl acetate/hexane gradients) but may reduce yields (10–20% loss) .

- Recrystallization : Suitable for non-polar derivatives (e.g., diisopropyl ether) but less effective for complex mixtures .

What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

Advanced Research Question

Challenges include maintaining enantiopurity at larger scales and cost-effective chiral separation. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.